Cyanidin-3-o-beta-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

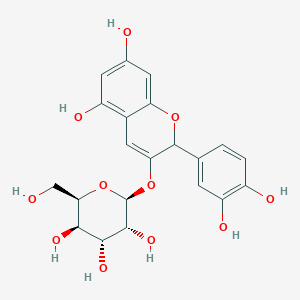

Molecular Formula |

C21H22O11 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H22O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-29H,7H2/t16-,17+,18-,19-,20?,21-/m1/s1 |

InChI Key |

VUUHCPBKEAYFDZ-FFKRPEIQSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2C(=CC3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2C(=CC3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Synonyms |

cyanidin-3-O-beta-glucopyranoside |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Effects

C3G has garnered attention for its neuroprotective properties. A study involving Wistar rats demonstrated that C3G can rapidly distribute to the brain, where it exerts protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The pharmacokinetic analysis revealed significant concentrations of C3G in brain tissue shortly after administration, suggesting its potential as a therapeutic agent for cognitive decline and neurodegenerative diseases .

Table 1: Pharmacokinetics of C3G in Rat Brain and Plasma

| Time (min) | Plasma Concentration (nM) | Brain Concentration (nM) |

|---|---|---|

| 0 | 355 | 200 |

| 5 | 250 | 150 |

| 15 | 100 | 80 |

Metabolic Regulation

C3G has been shown to influence glucose metabolism and lipid profiles. Research indicates that C3G enhances glucose uptake in liver cells (HepG2) and muscle cells (C2C12), potentially reducing fasting plasma glucose levels. This effect is attributed to increased hepatic glucose uptake and alterations in glycolytic pathways, suggesting a role for C3G in managing conditions like diabetes .

Table 2: Effects of C3G on Metabolic Parameters

| Parameter | Control Group | C3G Treatment Group |

|---|---|---|

| Fasting Plasma Glucose (mg/dL) | 120 | 90 |

| Glycogen Content (µg/mL) | 50 | 60 |

| Malonyl-CoA Levels (µM) | 5 | 2 |

Cardiovascular Health

C3G exhibits cardioprotective properties by protecting myocardial cells from oxidative stress. In vitro studies have shown that C3G can prevent oxidative damage in erythrocytes and myocardial tissues, indicating its potential as a therapeutic agent against heart diseases .

Antioxidant Activity

The antioxidant capacity of C3G is well-documented, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress markers. This property underpins its potential use as a chemopreventive agent against various cancers and degenerative diseases .

Potential Biomarker for Dietary Intake

Recent evidence suggests that C3G could serve as a biomarker for anthocyanin-rich berry consumption in humans. Its prevalence in plasma and urine correlates with dietary intake, making it a useful tool for assessing anthocyanin consumption in nutritional studies .

Cancer Therapeutics

C3G has shown promise in cancer research, particularly regarding breast cancer treatment. Studies indicate that it can induce apoptosis in triple-negative breast cancer cells by inhibiting key signaling pathways associated with tumor growth . This highlights its potential utility as an adjunct therapy in oncology.

Preparation Methods

Natural Sources of Cyanidin-3-O-beta-glucopyranoside

C3G is ubiquitously present in fruits and vegetables, including strawberries, blackberries, red onions, and Sicilian blood oranges. The latter is the preferred industrial source due to its high C3G yield (up to 90% of total anthocyanins) and economic viability. Sicilian blood oranges, particularly the Moro, Sanguinello, and Tarocco cultivars, are cultivated in regions with volcanic soil and Mediterranean climates, which enhance anthocyanin biosynthesis. The annual surplus of these oranges (~50% of harvests) further justifies their use.

Juice Extraction and Initial Processing

Freshly harvested blood oranges undergo mechanical pressing to yield juice, which is immediately filtered to remove particulate matter. To prevent enzymatic degradation, the juice is treated with ascorbic acid (vitamin C) at a concentration of 0.1–0.5% (w/v), stabilizing C3G during subsequent steps.

Industrial-Scale Extraction Methods

Tangential Flow Filtration (TFF)

The clarified juice is subjected to tangential flow filtration using ceramic membranes with a molecular weight cutoff (MWCO) of 1–10 kDa. This step removes macromolecules (proteins, pectins) while retaining C3G and low-molecular-weight compounds. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Transmembrane Pressure | 15–35 bar |

| Flow Rate | 10–14 L/h·m² |

| Temperature | 4–10°C |

Operating at 27 bar and 8°C maximizes C3G retention (>95%) while minimizing fouling. The permeate, rich in C3G and ascorbic acid, proceeds to concentration.

Reverse Osmosis (RO) Concentration

A spiral-wound polyamide membrane concentrates the filtrate 5–10×, achieving a C3G concentration of 3–6 g/L. The process operates at 25–30 bar and 15–20°C, reducing water content by ~80%. This step avoids organic solvents, aligning with nutraceutical safety standards.

Purification Techniques

Lyophilization for Nutraceutical Applications

The concentrated extract is lyophilized to produce a stable powder containing C3G (70–80%), malonylated C3G (10–15%), and ascorbic acid (5–10%). Conditions include:

-

Freezing: -80°C for 4–6 hours

-

Primary Drying: 0.1–5×10⁻³ mbar at -40°C for 24 hours

-

Secondary Drying: 0.01×10⁻³ mbar at 25°C for 12 hours

The resultant powder exhibits a shelf life of 24 months at 4°C, suitable for dietary supplements.

High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Use

For higher purity (≥99%), the lyophilized powder undergoes preparative HPLC on an ODS C-18 column (250 × 4.6 mm). The gradient elution employs:

-

Eluent A: 100 mL/L formic acid in water

-

Eluent B: 50 mL/L formic acid in methanol

| Time (min) | % Eluent B | Flow Rate (mL/min) |

|---|---|---|

| 0–5 | 5 | 1.0 |

| 5–20 | 5→30 | 1.0 |

| 20–25 | 30→50 | 1.0 |

C3G elutes at 18–20 minutes, with UV detection at 520 nm. Post-HPLC, the fraction is desiccated via spray-drying (150°C, 150 mmHg, 1 second) to yield pharmaceutical-grade C3G.

Analytical Validation

Quantification via UV-Vis Spectroscopy

C3G concentration is determined using a molar extinction coefficient (ε) of 26,900 L·mol⁻¹·cm⁻¹ at λₘₐₓ = 520 nm. Samples are diluted in pH 1.0 (0.1 M HCl) and pH 4.5 (sodium acetate buffer) to distinguish anthocyanins from degradation products.

Mass Spectrometry (MS) Confirmation

High-resolution MS (HRMS) confirms the molecular ion [M]+ at m/z 449.1078 (calculated for C₂₁H₂₂O₁₁⁺: 449.1083) and fragment ions at m/z 287 (cyanidin aglycone) and 137 (galloyl moiety).

Challenges and Innovations

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying Cy3G in plant extracts or biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 520 nm) is widely used for quantification due to its specificity for anthocyanins. For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode is preferred, as it distinguishes Cy3G from structural isomers (e.g., cyanidin-3-O-galactoside) . Calibration curves should use purified Cy3G standards stored at -20°C to prevent degradation .

Q. What in vitro assays are validated for assessing Cy3G's antioxidant activity?

- Methodological Answer : Common assays include:

- DPPH/ABTS radical scavenging : Measures direct free radical neutralization. Use EC₅₀ values to compare potency .

- Cellular ROS assays : Employ fluorescent probes (e.g., DCFH-DA) in cell lines like HepG2 or CaCo-2 under oxidative stress induced by H₂O₂ or aflatoxins .

- Glutathione (GSH) modulation : Quantify intracellular GSH levels via HPLC or enzymatic recycling assays to evaluate Cy3G's role in enhancing antioxidant defenses .

Q. How can researchers ensure Cy3G stability during experimental workflows?

- Methodological Answer : Cy3G is prone to degradation under light, heat, and neutral pH. Store solutions in amber vials at -20°C with 0.1% formic acid to stabilize the flavylium cation. For cell culture studies, dissolve in DMSO (≤0.1% final concentration) and pre-test for solvent cytotoxicity .

Advanced Research Questions

Q. How to design experiments evaluating Cy3G's chemopreventive effects in colorectal cancer models?

- Methodological Answer :

- Cell models : Use CaCo-2 (human colon adenocarcinoma) cells treated with Cy3G (10–100 μM) for 24–72 hours. Assess apoptosis via Annexin V/PI staining and caspase-3 activation .

- Molecular targets : Perform RNA-seq or qPCR to analyze genes like Bax/Bcl-2 and p53. Validate protein expression with western blotting .

- Contradictions : Note that Cy3G's pro-apoptotic effects may vary with cell type. In non-transformed cells, prioritize cytotoxicity assays (e.g., MTT) to exclude off-target effects .

Q. What mechanisms explain Cy3G's cardioprotective effects against ischemia-reperfusion injury?

- Methodological Answer :

- In vitro models : Expose H9c2 cardiomyocytes to hypoxia-reoxygenation. Measure lactate dehydrogenase (LDH) release and mitochondrial membrane potential (ΔΨm) using JC-1 dye .

- Pathways : Cy3G upregulates Nrf2-mediated antioxidant genes (e.g., HO-1) and inhibits NF-κB-driven inflammation. Use siRNA knockdown to confirm pathway specificity .

- In vivo validation : Employ rodent ischemia models with Cy3G (50 mg/kg, oral) pre-treatment. Assess infarct size via TTC staining and troponin levels .

Q. How to resolve contradictions in Cy3G's dose-dependent effects on cell viability?

- Methodological Answer : Discrepancies arise from assay choice (e.g., MTT vs. trypan blue) and exposure time. For example:

- Low doses (1–10 μM) : Enhance cell viability in neurons via ROS scavenging .

- High doses (>50 μM) : Induce apoptosis in leukemia cells by mitochondrial depolarization .

- Recommendation : Conduct parallel assays (e.g., MTT, ATP luminescence) and normalize to baseline ROS levels .

Q. What advanced techniques elucidate Cy3G's interactions with signaling kinases?

- Methodological Answer :

- Phosphoproteomics : Use SILAC labeling in HepG2 cells to identify kinase targets (e.g., AMPK, Akt) modulated by Cy3G .

- Molecular docking : Simulate Cy3G binding to cAMP-dependent protein kinase (PKA) using PyMOL or AutoDock. Validate with kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.